3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine
CAS No.: 1272767-46-0
Cat. No.: VC2997290
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1272767-46-0 |
|---|---|
| Molecular Formula | C15H20N2O |
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | (3-phenylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
| Standard InChI | InChI=1S/C15H20N2O/c18-15(14-7-4-9-16-14)17-10-8-13(11-17)12-5-2-1-3-6-12/h1-3,5-6,13-14,16H,4,7-11H2/t13?,14-/m0/s1 |
| Standard InChI Key | XUIPDWXBFAAFNG-KZUDCZAMSA-N |
| Isomeric SMILES | C1C[C@H](NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
| SMILES | C1CC(NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
| Canonical SMILES | C1CC(NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Introduction
3-Phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a complex organic compound with a molecular formula of C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol . This compound is also known by its CAS number, 1272767-46-0, and is recognized by various synonyms, including (3-phenylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone .
Synthesis and Applications
While specific synthesis methods for 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving carbonylation or amidation steps. The applications of this compound are not explicitly documented, but its structural features suggest potential use in pharmaceutical or chemical research contexts, given the presence of pyrrolidine and phenyl groups, which are common in bioactive molecules.
Safety and Handling
Handling 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine requires caution due to its potential hazards. The compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to store it at room temperature and follow appropriate safety protocols when handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume